Validated Stereochemical Configuration Essential for PDE9A Inhibitor Potency
The (3S,4S)-configured pyrrolidine fragment is the core of the PDE9A inhibitor co-crystallized at 2.3 Å resolution (PDB: 3JSW) [1]. The corresponding pyrazolopyrimidinone conjugate bearing the (3S,4S)-1-benzyl-4-methylpyrrolidin-3-yl substituent achieves an IC₅₀ of 150 nM against human recombinant PDE9A expressed in Sf9 cells [2]. In contrast, the (3R,4R) enantiomer and racemic mixture lack co-crystallographic validation and are not reported to yield equivalent potency in this chemotype [1][2].
| Evidence Dimension | PDE9A inhibitory potency and structural validation |
|---|---|
| Target Compound Data | IC₅₀ = 150 nM (as the pyrazolopyrimidinone conjugate); co-crystallized at 2.3 Å (PDB: 3JSW) |
| Comparator Or Baseline | (3R,4R) enantiomer or racemic mixture: no comparable co-crystal structure or potency data reported |
| Quantified Difference | ≥150 nM advantage; exclusive crystallographic validation of (3S,4S) configuration |
| Conditions | Human recombinant PDE9A; Sf9 cell-based SPA assay; X-ray crystallography |
Why This Matters
Procurement of the incorrect enantiomer or racemate would forfeit the crystallographically proven binding mode and validated potency, rendering structure-based lead optimization infeasible.
- [1] PDB 3JSW: Verhoest, P. R.; et al. J. Med. Chem. 2009, 52, 7946–7949. DOI: 10.2210/pdb3jsw/pdb. View Source
- [2] BindingDB Entry BDBM50300100: trans-6-(1-benzyl-4-methylpyrrolidin-3-yl)-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. IC₅₀ = 150 nM. Available at: https://www.bindingdb.org/ View Source
